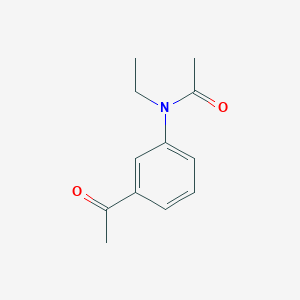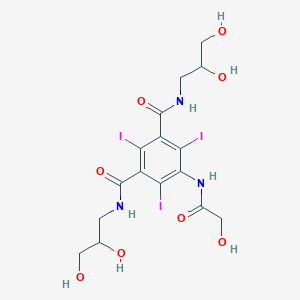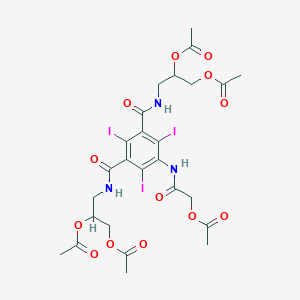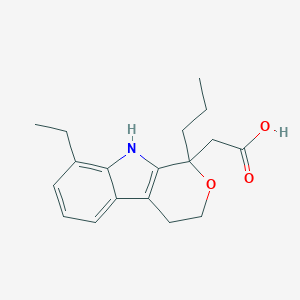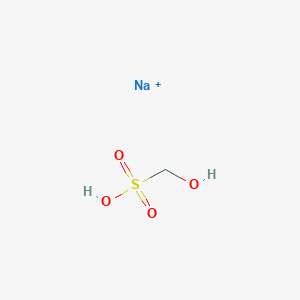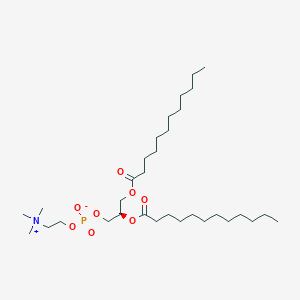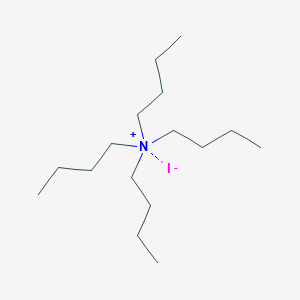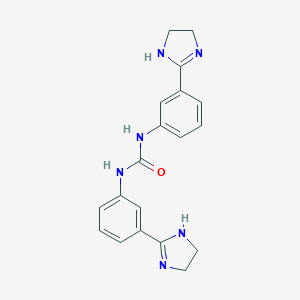
Imidocarb
描述
咪唑卡是一种脲衍生物,主要在兽医学中用作抗原生动物剂。它对由巴贝虫和其他寄生虫引起的感染有效。 该化合物以其治疗和预防动物巴贝虫病和无形体病等疾病的能力而闻名 .
作用机制
咪唑卡的确切作用机制尚不清楚,但据信它会干扰寄生虫的糖酵解。 它阻止了必需营养素(如肌醇)进入含有寄生虫的红细胞,导致寄生虫饥饿死亡 .
生化分析
Cellular Effects
Imidocarb has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to treat dogs naturally infected with the Babesia microti-like piroplasm, where it was found to reduce clinical signs and laboratory abnormalities . It has also been shown to have a curative effect on rats with experimental Trypanosoma brucei infection .
Molecular Mechanism
It is believed to interfere with the production and/or utilization of polyamines, or prevent the entry of inositol into the erythrocyte containing the parasite .
Temporal Effects in Laboratory Settings
In a study assessing the safety and tolerance of this compound in dogs naturally infected with Babesia microti-like piroplasm, it was observed that clinical signs were mostly reduced by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy . Over the course of a year, clinical relapse was observed in some dogs treated with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study on dogs naturally infected with Babesia microti-like piroplasm, this compound was administered at a dose of 5 mg/kg subcutaneously, with two doses given 14 days apart . This dosage was found to be effective in reducing clinical signs and laboratory abnormalities .
Metabolic Pathways
It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .
Transport and Distribution
This compound is usually administered as the dipropionate salt by subcutaneous or intramuscular injection . Following administration, absorption of the dose is rapid, with mean peak blood concentrations occurring 1 hour after dosing . More than 70% of the administered radioactivity was bound to plasma proteins .
Subcellular Localization
It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .
准备方法
合成路线和反应条件
咪唑卡的制备包括几个步骤:
硝基苯甲酰氯的形成: 将硝基苯甲酸与亚硫酰氯混合并在 80°C 下回流 4 小时。 .
2-(3-硝基苯基)咪唑啉的形成: 将硝基苯甲酰氯与乙腈以及 P-Mo-V 杂多酸和乙二胺一起加入。 .
还原为 2-(3-氨基苯基)咪唑啉盐酸盐: 使用钯碳和氢化反应还原硝基苯基化合物,形成氨基苯基衍生物
工业生产方法
咪唑卡的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及仔细控制反应条件以确保高产率和纯度。 使用先进的分离技术和催化剂有助于实现高效生产 .
化学反应分析
反应类型
咪唑卡会发生各种化学反应,包括:
氧化: 咪唑卡在特定条件下可以被氧化形成不同的氧化产物。
还原: 中间阶段的硝基可以被氢化还原为氨基。
取代: 咪唑卡可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 钯碳和氢气用于还原反应。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
主要产品
科学研究应用
咪唑卡在科学研究中有着广泛的应用:
化学: 用作有机合成和分析化学中的试剂。
生物学: 研究其对原生动物寄生虫的影响及其在控制寄生虫感染中的潜在用途。
医学: 研究其治疗动物原生动物感染的治疗潜力。
工业: 用于兽药的开发以及作为分析方法中的标准 .
相似化合物的比较
咪唑卡与其他抗原生动物剂(如阿托伐醌和布帕奎酮)相比:
阿托伐醌: 与阿奇霉素联合使用治疗原生动物感染。它具有不同的作用机制,靶向线粒体电子传递链。
布帕奎酮: 另一种抗原生动物剂,与阿奇霉素联合使用。它也靶向线粒体电子传递链,但具有不同的化学结构。
咪唑卡在其阻止营养素进入寄生虫的能力方面是独特的,使其对多种原生动物感染有效 .
类似化合物
- 阿托伐醌
- 布帕奎酮
- 阿奇霉素(与上述化合物联合使用时)
属性
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEVFJUWLLRELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5318-76-3 (di-hydrochloride) | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048345 | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27885-92-3 | |
| Record name | Imidocarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidocarb [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidocarb | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidocarb | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


